molecular formula C12H18N4O4 B2422866 N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea CAS No. 240799-50-2

N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea

Cat. No.: B2422866
CAS No.: 240799-50-2
M. Wt: 282.3
InChI Key: HPVAXGAPIJOSCY-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea typically involves the reaction of 2-pyrazinecarboxylic acid with diethoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

On an industrial scale, the production of N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group or the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-(2-pyridinylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(2-thiazolylcarbonyl)urea
  • N-(2,2-diethoxyethyl)-N’-(2-imidazolylcarbonyl)urea

Uniqueness

N-(2,2-diethoxyethyl)-N’-(2-pyrazinylcarbonyl)urea is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-3-19-10(20-4-2)8-15-12(18)16-11(17)9-7-13-5-6-14-9/h5-7,10H,3-4,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVAXGAPIJOSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=NC=CN=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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